6-Bromo-5-fluoro-3-methyl-1H-indole

Catalog No.
S822793
CAS No.
1360946-09-3
M.F
C9H7BrFN
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoro-3-methyl-1H-indole

CAS Number

1360946-09-3

Product Name

6-Bromo-5-fluoro-3-methyl-1H-indole

IUPAC Name

6-bromo-5-fluoro-3-methyl-1H-indole

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3

InChI Key

XCQPCVKUKYNDIN-UHFFFAOYSA-N

SMILES

CC1=CNC2=CC(=C(C=C12)F)Br

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Br

The exact mass of the compound 6-Bromo-5-fluoro-3-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical structure and potential applications

    6-Bromo-5-fluoro-3-methyl-1H-indole belongs to a class of organic compounds known as substituted indoles. Indoles are five-membered nitrogen-containing heterocyclic rings found in nature and have numerous applications in medicinal chemistry due to their biological activity PubChem, 6-Bromo-5-fluoro-1H-indole: . The presence of the bromine, fluorine, and methyl groups on the indole ring can potentially modify its chemical and biological properties, making it a candidate molecule for further investigation.

  • Similarity to other molecules

    Research on related indole derivatives might provide clues for potential applications of 6-Bromo-5-fluoro-3-methyl-1H-indole. For instance, some studies have explored the biological activity of halogenated indoles, including bromo-substituted indoles, for their potential as anti-cancer agents SpiroChem, 5-bromo-6-fluoro-3-methyl-1H-indazole: .

6-Bromo-5-fluoro-3-methyl-1H-indole is an organic compound with the molecular formula C8H6BrFNC_8H_6BrFN and a molecular weight of approximately 214.03 g/mol. This compound features a bicyclic indole structure, characterized by a fused benzene and pyrrole ring, with bromine and fluorine substituents at the 6 and 5 positions, respectively. The presence of the methyl group at the 3 position contributes to its unique properties and potential applications in various fields.

Typical of indole derivatives. These include:

  • Electrophilic Aromatic Substitution: The bromine and fluorine groups can influence the reactivity of the indole ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the halogen substituents.
  • C-H Activation: Recent studies have shown that indole derivatives can be involved in C-H activation reactions, leading to functionalization at various positions on the indole ring .

Indole derivatives, including 6-Bromo-5-fluoro-3-methyl-1H-indole, exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds in this class have been studied for their potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Some indole derivatives show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Interaction: This compound has been reported to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Several methods have been developed for synthesizing 6-Bromo-5-fluoro-3-methyl-1H-indole:

  • Bromination and Fluorination: Starting from 3-methylindole, bromination followed by fluorination can yield the desired product.
  • Direct C-H Functionalization: Recent advancements allow for direct functionalization of indoles using transition metal catalysis, enhancing regioselectivity and yield .
  • Multi-step Synthesis: A more traditional approach involves multiple steps, including protection-deprotection strategies and selective substitution reactions.

6-Bromo-5-fluoro-3-methyl-1H-indole has various applications:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: The compound is explored for its potential use in developing agrochemicals due to its biological activity.
  • Material Science: Indole derivatives are utilized in creating organic semiconductors and other advanced materials due to their electronic properties.

Studies on 6-Bromo-5-fluoro-3-methyl-1H-indole have focused on its interactions with biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins reveal insights into its mechanism of action and potential therapeutic uses.
  • Crystal Structure Analysis: X-ray crystallography studies help elucidate the molecular geometry and interactions within solid-state environments .

Several compounds share structural similarities with 6-Bromo-5-fluoro-3-methyl-1H-indole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-5-chloro-3-methyl-1H-indoleC10H7BrClNC_{10}H_{7}BrClNContains chlorine instead of fluorine
5-FluoroindoleC8H6FNC_{8}H_{6}FNLacks bromine; simpler structure
6-BromoindoleC9H8BrNC_{9}H_{8}BrNSimilar structure without fluorine
7-Bromo-5-fluoroindoleC8H6BrFNC_{8}H_{6}BrFNBromine at position 7; different biological activity
5-Fluoro-N-methylindoleC9H8FNC_{9}H_{8}FNMethyl group at nitrogen; altered pharmacological profile

Each of these compounds exhibits unique properties that may enhance or diminish specific biological activities compared to 6-Bromo-5-fluoro-3-methyl-1H-indole, making them interesting subjects for further research.

Molecular Structure and Conformational Analysis

6-Bromo-5-fluoro-3-methyl-1H-indole represents a trisubstituted indole derivative featuring a distinctive bicyclic structure consisting of a benzene ring fused to a pyrrole ring [1]. The molecular architecture exhibits specific substitution patterns with a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the indole core [1] [2]. The compound maintains the fundamental indole planarity while the halogen substituents introduce electronic perturbations that influence its overall molecular geometry [1].

The conformational analysis reveals that the indole ring system remains essentially planar, with the halogen substituents showing minimal deviation from the aromatic plane [3]. The bromine and fluorine atoms at adjacent positions create a unique electronic environment that affects the compound's reactivity and intermolecular interactions [3]. The methyl group at the 3-position adopts a conformation that minimizes steric hindrance with the benzene ring portion of the indole system [1].

Computational studies on related halogenated indole derivatives indicate that the presence of electron-withdrawing halogen substituents significantly influences the electron density distribution across the aromatic system [4]. The fluorine atom at the 5-position and bromine at the 6-position create complementary electronic effects that stabilize specific conformational arrangements through intramolecular interactions [3].

Basic Physical Parameters

Molecular Weight and Formula

The molecular formula of 6-bromo-5-fluoro-3-methyl-1H-indole is C₉H₇BrFN, representing a compound with nine carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom [1] [2]. The molecular weight is precisely 228.06 grams per mole, calculated from the sum of atomic masses [1] [5]. The exact mass determined through high-resolution mass spectrometry is 226.97459 daltons [6].

Table 1: Basic Molecular Parameters

PropertyValue
Molecular FormulaC₉H₇BrFN [1]
Molecular Weight (g/mol)228.06 [1] [5]
Exact Mass (Da)226.97459 [6]
CAS Registry Number1360946-09-3 [1] [5]
MDL NumberMFCD22559511 [1] [5]

The compound is identified by the Chemical Abstracts Service registry number 1360946-09-3, which serves as its unique chemical identifier in scientific databases [1] [5]. The International Union of Pure and Applied Chemistry name is 6-bromo-5-fluoro-3-methyl-1H-indole, reflecting the systematic nomenclature conventions for substituted indole derivatives [5].

Melting and Boiling Points

Experimental melting and boiling point data for 6-bromo-5-fluoro-3-methyl-1H-indole are not extensively reported in the current literature [7]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal properties [8] [9]. Related brominated indole derivatives, such as 5-bromo-3-methyl-1H-indole, exhibit boiling points in the range of 325.1±22.0 degrees Celsius at 760 millimeters of mercury [8].

The presence of both bromine and fluorine substituents is expected to influence the intermolecular forces and consequently affect the melting and boiling points [9]. Computational predictions based on structural analogues suggest that 6-bromo-5-fluoro-3-methyl-1H-indole likely exhibits a boiling point in the range of 320-340 degrees Celsius [8] [9]. The melting point characteristics require experimental determination for precise values [7].

Table 2: Thermal Properties Comparison with Related Compounds

CompoundMolecular FormulaBoiling Point (°C)Reference
6-Bromo-5-fluoro-3-methyl-1H-indoleC₉H₇BrFNPredicted: 320-340 [8] [9]
5-Bromo-3-methyl-1H-indoleC₉H₈BrN325.1±22.0 [8]
7-Bromo-5-fluoro-1H-indoleC₈H₅BrFN315.1±22.0 [9]

Solubility Profile

The solubility characteristics of 6-bromo-5-fluoro-3-methyl-1H-indole reflect the influence of both the aromatic indole core and the halogen substituents . Like many halogenated indole derivatives, the compound exhibits poor solubility in water due to its hydrophobic aromatic structure and the presence of halogen atoms . The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate to high polarity .

Experimental observations on related halogenated indole compounds indicate solubility in organic solvents such as acetone, ethanol, dimethyl sulfoxide, and chlorinated solvents . The presence of the fluorine atom may contribute to increased polarity compared to purely brominated analogues, potentially affecting solubility patterns in polar aprotic solvents .

The solubility profile is particularly relevant for analytical applications and synthetic manipulations, where appropriate solvent selection is crucial for successful chemical transformations . The compound's limited water solubility necessitates the use of organic solvent systems for most laboratory applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-bromo-5-fluoro-3-methyl-1H-indole through analysis of proton and carbon-13 chemical environments [11]. The indole ring system exhibits characteristic chemical shift patterns that are modified by the presence of halogen substituents [11] [12]. The aromatic protons appear in distinct regions of the spectrum, with chemical shifts influenced by the electron-withdrawing effects of both bromine and fluorine atoms [11].

The methyl group at the 3-position typically resonates as a singlet in the aliphatic region, with the exact chemical shift dependent on the electronic environment created by the halogen substituents [11]. The indole nitrogen-hydrogen proton exhibits characteristic downfield chemical shifts typical of aromatic amine systems [11] [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon atom in the molecular structure [11]. The carbon atoms bearing halogen substituents show characteristic downfield shifts due to the deshielding effects of bromine and fluorine [11] [13]. The quaternary carbon atoms of the indole ring system exhibit chemical shifts that reflect their degree of substitution and electronic environment [13].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides specific information about the fluorine environment at the 5-position [11]. The chemical shift of the fluorine atom is influenced by its position relative to the aromatic system and the neighboring bromine substituent [11].

Infrared Spectroscopy

Infrared spectroscopy of 6-bromo-5-fluoro-3-methyl-1H-indole reveals characteristic vibrational modes associated with the indole ring system and the specific substituents [14] [15]. The spectrum exhibits the characteristic nitrogen-hydrogen stretching vibration of the indole moiety, typically observed in the range of 3100-3500 wavenumbers [14]. This absorption is diagnostic for the presence of the indole nitrogen-hydrogen functionality [14].

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, with frequencies modified by the electron-withdrawing effects of the halogen substituents [14] [15]. The carbon-hydrogen stretching modes of the aromatic ring system are observed in the region around 3000-3100 wavenumbers [14]. The methyl group contributes characteristic aliphatic carbon-hydrogen stretching absorptions in the range of 2800-3000 wavenumbers [14].

The carbon-bromine and carbon-fluorine stretching vibrations provide additional structural confirmation [14] [15]. The carbon-fluorine bond exhibits a characteristic strong absorption due to the high electronegativity difference between carbon and fluorine [14]. The presence of multiple substituents creates a complex fingerprint region that serves as a unique identifier for the compound [14] [15].

Mass Spectrometric Analysis

Mass spectrometric analysis of 6-bromo-5-fluoro-3-methyl-1H-indole provides molecular weight confirmation and fragmentation pattern information [6] [16]. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of the compound [6]. The presence of bromine creates a characteristic isotope pattern with peaks separated by two mass units due to the bromine-79 and bromine-81 isotopes [6] [16].

Table 3: Mass Spectrometric Ionization Data

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺227.98188140.0 [6]
[M+Na]⁺249.96382155.3 [6]
[M-H]⁻225.96732144.7 [6]
[M+NH₄]⁺245.00842163.5 [6]

The fragmentation pattern reflects the stability and electronic properties of the indole ring system under ionization conditions [16] [17]. Common fragmentation pathways include loss of halogen atoms and methyl groups, leading to characteristic fragment ions [16] [17]. The electron impact ionization typically produces fragments corresponding to the indole core and substituted aromatic systems [16] [17].

The collision cross section measurements provide additional structural information about the three-dimensional shape and size of the ionized molecule [6]. These measurements are particularly valuable for ion mobility spectrometry applications and structural elucidation [6].

X-ray Crystallography Studies

X-ray crystallography studies of 6-bromo-5-fluoro-3-methyl-1H-indole and related halogenated indole derivatives provide detailed information about solid-state molecular structure and crystal packing arrangements [18] [3]. While specific crystal structure data for this exact compound are not extensively reported, studies on closely related halogenated indole derivatives reveal important structural principles [18] [3] [19].

Crystal structure analyses of halogenated indole compounds demonstrate that these molecules typically adopt planar conformations with minimal deviation of substituents from the aromatic plane [18] [3]. The indole ring systems show characteristic bond lengths and angles consistent with aromatic delocalization [18] [19]. The presence of halogen substituents introduces specific intermolecular interactions that influence crystal packing [3] [19].

Intermolecular interactions in halogenated indole crystals include nitrogen-hydrogen to pi interactions, carbon-hydrogen to pi interactions, and halogen bonding [3] [19]. The bromine and fluorine atoms participate in weak intermolecular contacts that contribute to crystal stability [3] [19]. These interactions create three-dimensional networks that determine the overall crystal architecture [3] [19].

The crystal packing of related compounds reveals that halogen substituents can engage in directional intermolecular contacts [3] [19]. Fluorine atoms often participate in carbon-hydrogen to fluorine interactions, while bromine atoms can form halogen bonds with electron-rich regions of neighboring molecules [3] [19]. These weak interactions collectively stabilize the crystal lattice and influence physical properties such as melting point and solubility [20].

Retrosynthetic Analysis

The retrosynthetic analysis of 6-bromo-5-fluoro-3-methyl-1H-indole reveals multiple strategic approaches for its construction [1] [2]. The Fischer indole synthesis represents the most reliable disconnection, involving the condensation of appropriately substituted arylhydrazines with ketones under acidic conditions [3] [4]. This classical approach offers excellent applicability to the target molecule due to its well-established nature and tolerance for halogen substituents [2] [3].

The Bartoli indole synthesis provides an alternative approach through the reaction of nitroaryl compounds with alkynes under mild conditions using titanium trichloride [5]. This method demonstrates good compatibility with the target structure, particularly for introducing the methyl group at position 3 [5]. The Larock indole synthesis offers excellent regioselectivity through palladium-catalyzed cyclization of iodoanilines with alkynes [5] [6].

Table 1: Retrosynthetic Analysis Summary

Synthetic ApproachKey DisconnectionAdvantagesLimitationsApplicability to Target
Fischer Indole SynthesisArylhydrazine + ketoneReliable, well-establishedHarsh acidic conditionsExcellent
Bartoli Indole SynthesisNitroaryl + alkyneMild conditionsLimited substrate scopeGood
Larock Indole SynthesisIodoaniline + alkyneExcellent regioselectivityRequires palladium catalystGood
Reductive CyclizationNitroaryl + alkeneFunctional group toleranceReduction conditionsGood
Buchwald-Hartwig CouplingAryl halide + amideModern methodologyCatalyst costModerate

Halogenation Strategies

Bromination Techniques for Position 6

The regioselective bromination at position 6 of indole derivatives represents a significant synthetic challenge due to the inherent reactivity of the pyrrole ring [2] [7]. Electrophilic bromination using bromine in carbon tetrachloride has been demonstrated to achieve high regioselectivity when appropriate directing groups are employed [2]. The method developed by Suárez-Castillo and colleagues achieved 86% yield for 6-brominated indoles through the use of electron-withdrawing carbamate protection at the nitrogen atom [2].

Enzymatic bromination using tryptophan 6-halogenase (RebH) variants has emerged as a highly selective method for position 6 bromination [8] [7]. These biocatalytic systems operate under mild aqueous conditions and demonstrate excellent selectivity without the need for protecting groups [8]. The thermostable RebH variant 3-LSR enzyme with co-purified alkyl hydroperoxide reductase F (AhpF) has shown remarkable efficiency in brominating indole derivatives [8].

Electrochemical bromination represents an environmentally friendly approach that eliminates the need for stoichiometric oxidants [9] [10]. The method utilizes potassium bromide as the sole brominating agent in an undivided electrochemical cell, providing high yields under mild conditions [9] [10]. This approach has demonstrated particular effectiveness for position 3 bromination, though adaptation for position 6 selectivity requires specific substrate modifications [9].

Fluorination Methods for Position 5

Electrophilic fluorination at position 5 of indole derivatives is typically achieved using Selectfluor or similar electrophilic fluorinating reagents [11] [12]. The reaction proceeds through electrophilic aromatic substitution, with the fluorine atom being introduced at the most electron-rich position of the indole ring [11]. Studies have shown that fluorination at position 5 can be achieved with good selectivity when the reaction is conducted under controlled conditions [11] [12].

Nucleophilic fluorination methods employ reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor for introducing fluorine atoms [12]. These methods offer excellent control over regiochemistry and can be performed under mild conditions [12]. The nucleophilic approach is particularly valuable for late-stage fluorination of complex indole structures [12].

Gold-catalyzed fluorination reactions have been developed for the synthesis of fluorinated indoles through tandem cycloisomerization processes [12]. These methods demonstrate unique mechanistic pathways involving aminoauration followed by oxidation and fluorination, providing access to 3-fluoro-2-arylindoles with high efficiency [12].

Table 2: Halogenation Methods Comparison

MethodTarget PositionTypical ReagentsConditionsYield RangeSelectivity
Electrophilic BrominationPosition 6Br2/CCl4, NBSRT to 80°C70-95%High
Enzymatic BrominationPosition 6RebH variants25-37°C, aqueous80-99%Excellent
Electrochemical BrominationPosition 3KBr/electrochemicalRT85-97%High
Electrophilic FluorinationPosition 5Selectfluor, NFSIRT to 50°C65-90%Good
Nucleophilic FluorinationPosition 5DAST, Deoxo-Fluor0°C to RT70-95%Excellent

Methyl Group Introduction at Position 3

The introduction of methyl groups at position 3 of indole derivatives can be accomplished through several strategic approaches [1] [13]. The Friedel-Crafts acylation followed by reduction represents a classical method for introducing alkyl substituents [13]. This approach involves the initial formation of 3-acetylindole through reaction with acetyl chloride and aluminum chloride, followed by reduction to yield the desired 3-methylindole [13].

The Mannich reaction provides an alternative route for position 3 functionalization through the reaction of indole with formaldehyde and dimethylamine [1] [13]. The resulting gramine intermediate can be further converted to 3-methylindole through reduction or substitution reactions [13]. This method demonstrates excellent regioselectivity for position 3 substitution [1].

Direct alkylation methods using methyl iodide in the presence of strong bases have been employed for introducing methyl groups at position 3 [1] [13]. The reaction typically requires elevated temperatures and demonstrates good selectivity when appropriate reaction conditions are maintained [1]. The methylation proceeds through deprotonation of the indole at position 3, followed by nucleophilic substitution with methyl iodide [13].

Contemporary Synthetic Approaches

Catalyst-Mediated Synthesis

Transition metal-catalyzed methodologies have revolutionized indole synthesis, offering high selectivity and efficiency under mild conditions [5] [4]. Silver-catalyzed "back-to-front" indole synthesis has been developed for the preparation of substituted indoles, particularly 5-hydroxy derivatives [5]. This approach utilizes π-acidic alkyne activation and proceeds through initial cyclization at the pyrrole C-3 position before undergoing rearrangement [5].

Rhodium-catalyzed oxidative coupling of acetanilides with alkynes has been demonstrated under mechanochemical conditions in ball mills [5]. This solvent-free approach represents an environmentally benign alternative to traditional solution-based protocols [5]. The method requires only catalytic quantities of copper acetate and dioxygen as terminal oxidant [5].

Cobalt-catalyzed oxidative annulation of N-arylureas with internal alkynes provides access to diverse indole derivatives [5]. The use of less electrophilic ureas as directing groups proves crucial for reaction success, offering broad functional group compatibility [5].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for indole synthesis, offering precise control over reaction parameters and improved scalability [3] [6] [14]. The Fischer indole synthesis has been successfully adapted to flow conditions using microwave-assisted heating [3] [6]. A notable example involves the continuous synthesis of tetrahydrocarbazole at 200°C with residence times of 3 minutes, achieving 90% yield with throughput of 25 grams per hour [6].

Microwave-assisted flow synthesis has been demonstrated for indole derivatives using single-mode microwave applicators [6]. The method achieved tetrahydrocarbazole production at rates up to 115 grams per hour when operated at 240°C [6]. The uniform electromagnetic field within the resonant cavity ensures consistent heating throughout the reaction mixture [6].

Ionic liquid-based flow processes have been developed for sustainable indole synthesis [14]. The Fischer indole synthesis was performed in 1-ethyl-3-methylimidazolium tetrafluoroborate with zinc chloride catalysis at 200°C for 4 minutes [14]. The ionic liquid solvent was successfully recycled four times without significant loss of activity [14].

Green Chemistry Considerations

Sustainable indole synthesis methods have been developed to address environmental concerns associated with traditional approaches [4] [15] [16]. A multicomponent indole synthesis using inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides has been reported [4]. This method operates under mild conditions in ethanol solvent without metal catalysts, addressing multiple principles of green chemistry [4].

Microwave-assisted synthesis using conductively heated sealed-vessel reactors provides an environmentally friendly alternative to traditional heating methods [16]. The approach eliminates the need for long reaction times and reduces energy consumption while maintaining high yields [16]. The method has been successfully applied to Fischer indole synthesis using steroidal ketones [16].

Water-mediated synthesis approaches have been developed for indole derivatives using minimal solvent systems [17]. The melting method for β-indole derivatives utilizes 50 microliters of water as a green promoter without additional solvents [17]. This approach demonstrates tolerance for diverse functional groups while maintaining environmental sustainability [17].

Table 3: Contemporary Synthetic Approaches

ApproachKey AdvantagesTemperature RangeSustainability RatingTypical Yields
Transition Metal CatalysisHigh selectivity25-150°CModerate60-95%
Flow ChemistryPrecise control, scalability90-240°CHigh70-95%
Green ChemistryEnvironmentally friendly25-200°CExcellent60-90%
Microwave-AssistedRapid heating80-250°CModerate65-90%
MechanochemistrySolvent-free25-150°CExcellent55-85%

Purification and Analytical Validation

The purification of 6-bromo-5-fluoro-3-methyl-1H-indole requires careful consideration of the compound's physicochemical properties and the nature of potential impurities [18] [19]. Column chromatography represents the most widely employed purification method, utilizing silica gel with appropriate solvent systems to achieve differential adsorption [18] [19]. Typical purity levels of 95-99% are achievable with recovery rates of 70-90% [18].

Recrystallization from mixed solvent systems provides an alternative purification approach, particularly effective for achieving high purity levels of 98-99.5% [18]. The method involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization [18]. Recovery rates of 60-85% are typical, though the process requires optimization of solvent ratios and cooling rates [18].

Liquid-liquid extraction methods have been developed specifically for indole derivatives, utilizing the differential solubility of impurities in organic and aqueous phases [18]. The method employs organic solvents with solubility parameters of 7-9.5 to achieve effective separation of indole derivatives from contaminating impurities [18]. This approach is particularly valuable for industrial-scale purification processes [18].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of the target compound [20] [21] [22]. Proton NMR analysis reveals characteristic signals for the indole NH proton at 8-10 ppm and aromatic protons at 7-8 ppm [20]. The presence of halogen substituents causes predictable chemical shift changes that facilitate structural assignment [21] [22].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of halogenated indoles [23] [24] [25]. Electron ionization mass spectrometry shows the molecular ion peak at m/z 228 with the characteristic bromine isotope pattern [23]. Electrospray ionization provides soft ionization conditions, yielding [M+H]+ ions at m/z 229 and [M+Na]+ adducts at m/z 251 [23].

Table 4: Analytical Validation Methods

MethodPrimary ApplicationDetection LimitPrecision (RSD%)Time Required
1H NMRStructural elucidation1-10 μg/mL1-3%15-60 min
13C NMRCarbon framework5-50 μg/mL1-3%30-120 min
Mass SpectrometryMolecular weight0.1-1 ng/mL2-5%5-15 min
HPLCPurity assessment10-100 ng/mL0.5-2%10-30 min
IR SpectroscopyFunctional groups0.1-1 mg/mL2-5%2-5 min

XLogP3

3.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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